Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is synthesized primarily through Gewald's method, which involves a multi-step process. The synthesis begins with the reaction of cycloheptanone with thiourea and malonic acid derivatives to form the corresponding thieno[2,3-e][1,4]diazepine intermediates. The subsequent steps include cyclization and esterification to yield the final product. This method is favored for its efficiency in constructing complex heterocyclic structures while maintaining high yields and purity levels .
The molecular formula of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is , with a molecular weight of approximately 239.34 g/mol .
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate participates in various chemical reactions due to its functional groups:
The mechanism of action for ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate primarily involves its interaction with biological targets at the molecular level. Its derivatives have been studied for their ability to inhibit specific enzymes or receptors involved in cancer cell proliferation. The structural features facilitate binding to target sites through hydrogen bonding and hydrophobic interactions. This mechanism underlies its potential therapeutic applications in oncology .
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling and storage requirements in laboratory settings.
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has diverse applications across various scientific fields:
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex heterocyclic compound featuring a fused bicyclic system. Its molecular formula is C12H17NO2S, with a molecular weight of 239.33 g/mol. The structure comprises:
Systematic Nomenclature:
CCOC(=O)C1=C(N)SC2=C1CCCCC2 [2] [4] Table 1: Key Identifiers of Ethyl 2-Amino-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 40106-13-6 |
| Molecular Formula | C12H17NO2S |
| Molecular Weight | 239.33 g/mol |
| IUPAC Name | Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| MDL Number | MFCD00216932 |
Thiophene derivatives emerged as critical scaffolds in organic chemistry during the 20th century, prized for their electron-rich properties and bioisosteric potential. The cyclohepta[b]thiophene subclass represents a less common ring-expanded variant compared to ubiquitous six-membered-fused thiophenes. Early synthetic routes focused on:
This amino-ester serves as a versatile synthon in contemporary organic synthesis due to its bifunctional reactivity:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7